
2-Iodoacetate
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Overview
Description
2-Iodoacetate (IUPAC name: 2-iodoacetic acid) is a halogenated carboxylic acid with the molecular formula C₂H₃IO₂ and a molecular weight of 185.95 g/mol . Its structure consists of a two-carbon chain with an iodine atom substituted at the α-position and a carboxylic acid group. Key identifiers include CAS 64-69-7, ChemSpider ID 5050, and EINECS 200-590-1 .
Scientific Research Applications
Inhibition of Glycolysis
2-Iodoacetate is widely recognized for its role in inhibiting glycolysis by irreversibly inactivating the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This property has made it a useful reagent in studies investigating metabolic pathways and cellular energy production.
Case Study: Effects on Astrocytic Glycolysis
A study demonstrated that exposure to this compound at concentrations as low as 100 µM effectively inhibited GAPDH activity and lactate production in astrocytes, leading to delayed cell death. The study compared the effects of this compound with iodoacetamide, highlighting the former's efficiency in glycolytic inhibition without significantly compromising glutathione metabolism .
Reproductive Toxicity Studies
Recent research has indicated that this compound may act as a reproductive toxicant, causing cytotoxic and genotoxic effects on germ cells. The compound has been shown to disrupt the hypothalamic-pituitary-gonadal axis and induce oxidative stress.
Case Study: Genotoxic Effects on Sperm
In a study involving human semen samples, exposure to this compound resulted in significant DNA damage to sperm cells, impairing overall semen quality. Similar effects were observed in animal models, where exposure led to decreased sperm motility and viability .
Induction of Cartilage Degradation
Monosodium iodoacetate (a derivative of this compound) is commonly used to induce osteoarthritis in animal models. This application allows researchers to study the mechanisms of cartilage degradation and test potential therapeutic interventions.
Data Table: Effects of Monosodium Iodoacetate on Cartilage
Dose (mg) | Knee Diameter (mm) | IL-1β Level (pg/ml) | CTX-II Level (ng/ml) |
---|---|---|---|
0.1 | Increased | Elevated | Elevated |
0.5 | Increased | Elevated | Elevated |
1 | Significantly Increased | Significantly Elevated | Significantly Elevated |
3 | Significantly Increased | Significantly Elevated | Significantly Elevated |
5 | Markedly Increased | Markedly Elevated | Markedly Elevated |
This table summarizes findings from a study that evaluated the dose-dependent effects of monosodium iodoacetate on knee swelling and inflammatory markers in rats .
Potential Cancer Therapy
Emerging evidence suggests that this compound may possess anti-tumor properties. Research has indicated that it can enhance immune responses in tumor-bearing mice and may alter metabolic pathways associated with cancer progression.
Case Study: Immune Response Enhancement
In a notable study from 2002, treatment with this compound resulted in increased plasma lactate dehydrogenase activity while decreasing glucose levels and liver protein content in tumor-bearing mice, suggesting a potential role in cancer metabolism modulation .
Disinfection By-Product Studies
As a by-product of wastewater disinfection processes, this compound has garnered attention due to its cytotoxic and genotoxic properties. It has been identified as one of the most harmful disinfection by-products formed during the oxidation of iodide.
Research Findings
Studies have shown that this compound exhibits high toxicity levels compared to other halogenated acetic acids, raising concerns about its presence in drinking water and potential health risks associated with exposure .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom in 2-iodoacetate acts as a leaving group, facilitating substitution reactions with nucleophiles. Key examples include:
Table 1: Nucleophilic Substitution Reactions of this compound
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Thiol Alkylation : this compound rapidly reacts with cysteine residues in proteins, forming stable S-carboxymethyl adducts. This reaction is critical for inhibiting enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by blocking active-site cysteine .
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Oxygen Nucleophiles : In DMF with NaH, this compound substitutes iodine with alkoxide groups, as demonstrated in the synthesis of carboxymethoxyazetidine derivatives .
Transition Metal-Catalyzed Carbonylation and Annulation
This compound participates in carbonylation and annulation reactions under transition metal catalysis:
Copper-Catalyzed Dearomative Annulation
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Conditions : Cu(OTf)₂/2,2′-bis(2-oxazoline), LPO oxidant, room temperature .
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Reaction : Reacts with indoles to form indoline-fused butyrolactones via a [3 + 2] annulation mechanism.
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Scope : Tolerates electron-donating and withdrawing substituents on indoles (yields: 45–82%) .
Palladium/Platinum-Mediated Carbonylation
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Conditions : CO atmosphere, Pd(PPh₃)₄ or PtCl₂(PPh₃)₂, methanol .
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Reaction : Generates methyl esters via radical intermediates. Diastereoselectivity (anti/syn = ~43/57) confirms a radical pathway .
Enzyme Inhibition via Thiol Alkylation
This compound irreversibly inhibits thiol-dependent enzymes through covalent modification:
Mechanism :
-
The iodine atom leaves, generating a carboxymethyl electrophile.
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Nucleophilic attack by cysteine’s thiol group forms a stable thioether bond .
Key Findings :
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GAPDH Inhibition : 50% inhibition of astrocytic GAPDH occurs at ~100 µM iodoacetate .
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Selectivity : Preferentially reacts with cysteine over histidine or methionine at physiological pH .
Comparative Reactivity with Related Alkylating Agents
Table 2: Iodoacetate vs. Iodoacetamide Reactivity
Property | This compound | 2-Iodoacetamide |
---|---|---|
GAPDH Inhibition (IC₅₀) | ~100 µM | ~1 mM |
GSH Depletion Efficiency | Moderate | High |
Reaction Rate with Thiols | Slower | Faster |
Q & A
Q. Basic: What are the standard synthetic protocols for preparing ethyl 2-iodoacetate, and how can purity be optimized?
Answer:
Ethyl this compound is synthesized via nucleophilic substitution. A common method involves reacting ethyl bromoacetate with sodium iodide in acetone under reflux (24 hours, dark conditions). Post-reaction, the product is extracted with pentane, washed with sodium thiosulfate (to remove excess iodine), and dried over Na₂SO₄. Yields ≥99% are achievable with stoichiometric excess of NaI (1.1 equiv) . Purity optimization requires inert conditions (e.g., nitrogen atmosphere) to prevent iodide oxidation and rigorous removal of unreacted starting materials via fractional distillation. NMR (¹H, ¹³C) and GC-MS are recommended for purity validation .
Q. Basic: How is this compound utilized in modeling osteoarthritis, and what endpoints are critical for validity?
Answer:
Intra-articular injection of mono-iodoacetate (MIA) in rodents induces chondrocyte apoptosis, mimicking human osteoarthritis. Key endpoints include:
- Functional impairment : Assessed via biotelemetry (spontaneous locomotor activity) .
- Proteoglycan loss : Quantified by dimethylmethylene blue (DMMB) assay in cartilage homogenates .
- Histopathology : Mankin scoring for cartilage erosion and subchondral bone exposure (≥0.3 mg dose required for lesion reproducibility) .
Table 1: Dose-dependent effects of MIA in rats
Dose (mg) | Mobility Loss (Day 15) | Proteoglycan Reduction (%) |
---|---|---|
0.01 | None | <5 |
0.3 | Severe | 60–70 |
Q. Advanced: What mechanistic insights can spin density distribution analysis provide for this compound in radical reactions?
Answer:
Spin density maps (DFT calculations) reveal electron localization patterns critical for radical reactivity. For this compound, spin density concentrates on the iodine atom and α-carbon, favoring homolytic cleavage of the C–I bond. This facilitates alkyl radical generation, pivotal in cross-coupling or polymerization reactions. Comparative analysis with chloro/bromo analogs shows iodine’s lower electronegativity enhances radical stability, enabling selective functionalization in complex matrices .
Q. Advanced: How do reaction conditions influence the regioselectivity of this compound in coumarin derivatization?
Answer:
In coumarin synthesis, ethyl this compound reacts with 7-hydroxycoumarin under Williamson ether conditions (K₂CO₃, DMF, 60°C). Regioselectivity depends on:
- Base strength : Strong bases (e.g., NaH) deprotonate phenolic –OH, directing alkylation to the oxygen nucleophile.
- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states, yielding 94% of ethyl 2-((2-oxo-2H-chromen-7-yl)oxy)acetate . Competing ester hydrolysis is minimized by avoiding aqueous conditions.
Q. Basic: What safety precautions are essential when handling this compound derivatives?
Answer:
- Storage : In amber glass under argon at 4°C to prevent photolytic/oxidative degradation .
- Exposure control : Use fume hoods; iodine vapors irritate respiratory systems.
- Decontamination : Spills neutralized with 5% sodium thiosulfate to reduce toxic iodine .
Q. Advanced: How does this compound mediate enantioselective modifications in natural product synthesis?
Answer:
In paeonilide synthesis, tributylstannyl this compound acts as an alkylating agent. The iodine atom’s leaving group ability enables SN2 reactions with chiral alcohols, preserving stereochemistry. For example, (3S,3aS,6aS)-5-oxohexahydrofuro[2,3-b]furan-3-yl derivatives retain >98% enantiomeric excess when reacted at −40°C with slow reagent addition .
Q. Basic: What analytical techniques validate this compound incorporation into biomolecules?
Answer:
- Mass spectrometry : Detect mass shifts (+214 Da for ethyl ester adducts).
- ¹³C NMR : Peaks at δ −5.2 ppm (CH₂I) confirm covalent modification .
- Iodine-specific assays : ICP-MS quantifies iodine content post-derivatization .
Q. Advanced: Why does this compound exhibit divergent reactivity in aqueous vs. organic phases?
Answer:
In water, this compound undergoes hydrolysis to iodoacetic acid (pKa ~3.1), which alkylates thiols (e.g., cysteine residues). In organic solvents (e.g., acetonitrile), it participates in Ullmann-type couplings via Pd-catalyzed C–I activation. Solvent choice thus dictates reaction pathway: nucleophilic substitution (aqueous) vs. cross-coupling (anhydrous) .
Q. Basic: How is 4-nitrophenyl this compound applied in enzyme inhibition studies?
Answer:
This derivative serves as a chromogenic substrate for esterases. Enzymatic cleavage releases 4-nitrophenol (λmax = 405 nm), enabling real-time kinetic assays. Inhibition constants (Ki) are calculated via competitive assays with varying substrate concentrations .
Q. Advanced: What strategies mitigate iodine interference in downstream applications of this compound?
Answer:
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key derivatives and analogues of 2-iodoacetate:
Key Research Findings
- Enzyme Inhibition : this compound inactivates PBG synthase by alkylating a single cysteine residue per subunit .
- Radical Chemistry : tert-Butyl this compound facilitates stereospecific 1,2-alkyl migrations in boronic esters under photochemical conditions .
- Protein Labeling : Trimethylsilyl derivatives enable real-time monitoring of ligand binding in NMR studies .
Properties
Molecular Formula |
C2H2IO2- |
---|---|
Molecular Weight |
184.94 g/mol |
IUPAC Name |
2-iodoacetate |
InChI |
InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1 |
InChI Key |
JDNTWHVOXJZDSN-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])I |
Origin of Product |
United States |
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